

Furan-3-methanol-d2 CAS number and molecular weight

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Compound of Interest

Compound Name: Furan-3-methanol-d2

Cat. No.: B562246

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Technical Guide: Furan-3-methanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Furan-3-methanol-d2**, a deuterated analog of Furan-3-methanol. This document collates its fundamental chemical properties, discusses its principal applications in scientific research and drug development, and outlines a general experimental workflow for its use.

Core Compound Data

Furan-3-methanol-d2 is a stable isotope-labeled version of Furan-3-methanol, where two hydrogen atoms on the methanol group are replaced with deuterium. This isotopic substitution is key to its utility in various advanced research applications.

Property	Value
CAS Number	1216686-59-7
Molecular Formula	C ₅ H ₄ D ₂ O ₂
Molecular Weight	100.11 g/mol
Appearance	Colorless to light yellow liquid
Parent Compound	Furan-3-methanol (CAS: 4412-91-3)

Introduction to Deuteration in Research

Deuterium labeling is a critical technique in modern chemical and biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle but measurable changes to the physical properties of a molecule without significantly altering its chemical reactivity. This "isotopic effect" is leveraged in several ways:

- **Metabolic and Pharmacokinetic Studies:** Deuterated compounds are invaluable for tracing the metabolic fate of molecules within a biological system. The deuterium label acts as a silent reporter, allowing researchers to track absorption, distribution, metabolism, and excretion (ADME) pathways of a drug candidate or its parent molecule.
- **Kinetic Isotope Effect (KIE):** The cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This kinetic isotope effect can be exploited to slow down specific metabolic pathways, potentially improving the pharmacokinetic profile of a drug by increasing its metabolic stability.
- **Analytical Standards:** Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Their distinct mass and NMR signals allow for precise quantification of the non-deuterated analyte in complex biological matrices.

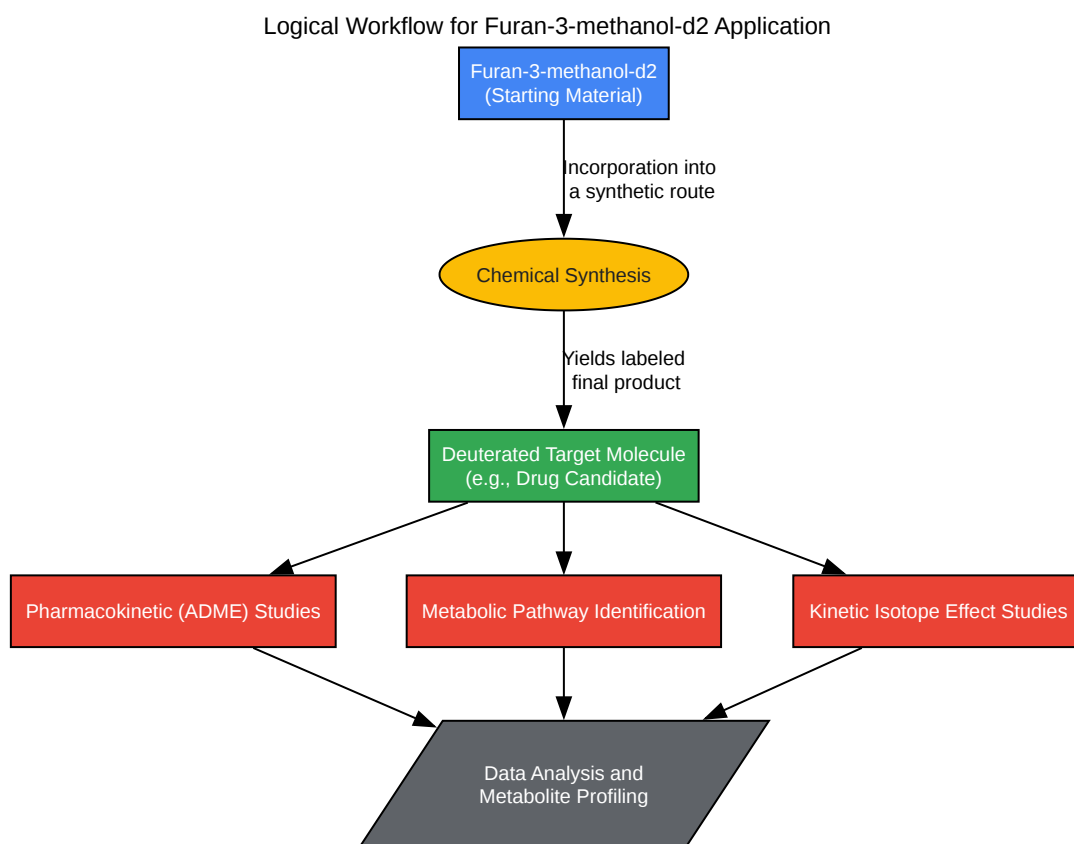
Applications of Furan-3-methanol-d2

While specific published research on **Furan-3-methanol-d2** is limited, its applications can be inferred from the known utility of its parent compound, Furan-3-methanol, and the general principles of deuterium labeling. Furan-3-methanol is a versatile building block in organic synthesis, used in the creation of a wide array of more complex molecules, including pharmaceuticals. For instance, the furan moiety is a structural component of various biologically active compounds.

The primary application of **Furan-3-methanol-d2** is as a labeled building block in the synthesis of deuterated derivatives of biologically active target molecules for research purposes.

Logical Synthesis and Application Workflow

The following diagram illustrates the logical workflow from **Furan-3-methanol-d2** to its potential application in drug discovery and development.



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Caption: Workflow from labeled starting material to research applications.

Experimental Protocols

The specific experimental protocol for using **Furan-3-methanol-d2** will be highly dependent on the target molecule being synthesized and the research question being addressed. However, a general methodological framework can be described.

General Protocol for Use in Metabolic Studies

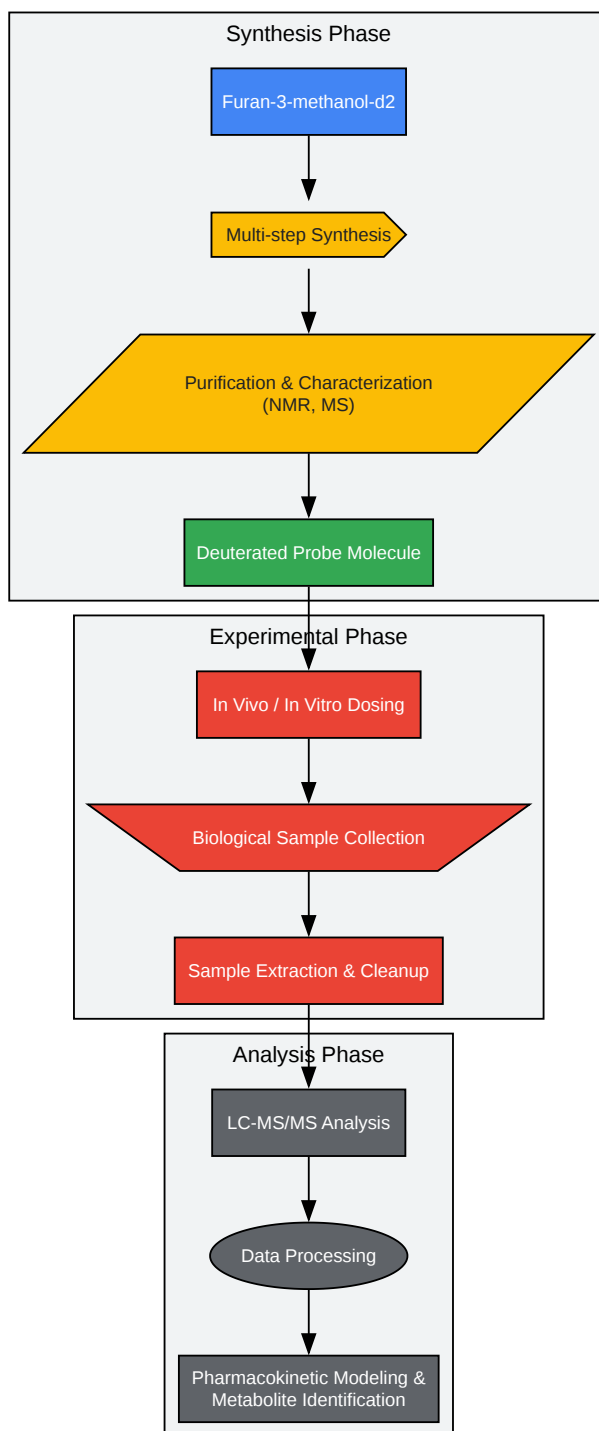
- Synthesis of the Deuterated Target Molecule:
 - Design a synthetic route where **Furan-3-methanol-d2** can be efficiently incorporated as a precursor to the final molecule of interest.
 - Standard organic synthesis techniques (e.g., protection/deprotection, coupling reactions, purification) are employed.
 - Confirm the successful incorporation and position of the deuterium label using NMR spectroscopy and mass spectrometry.
- In Vitro or In Vivo Administration:
 - For in vitro studies, the deuterated compound is incubated with relevant biological systems (e.g., liver microsomes, cell cultures).
 - For in vivo studies, the compound is administered to a test subject (e.g., rodent model) via an appropriate route (e.g., oral gavage, intravenous injection).
- Sample Collection:
 - Collect biological samples (e.g., plasma, urine, feces, tissue homogenates) at predetermined time points.
- Sample Preparation:
 - Extract the parent compound and its potential metabolites from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
- LC-MS/MS Analysis:

- Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- The mass spectrometer is set to detect the mass of the deuterated parent compound and its expected metabolites. The deuterium label allows for clear differentiation from endogenous compounds.
- Quantify the concentration of the parent compound and its metabolites over time to determine pharmacokinetic parameters.

General Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a metabolic study using a compound synthesized from **Furan-3-methanol-d2**.

General Experimental Workflow for Metabolic Studies

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